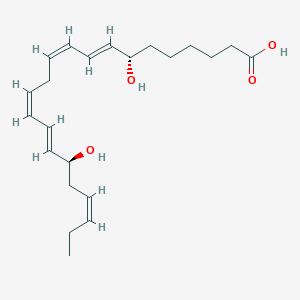
7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Novel oxylipins, referred to as docosanoids, have been derived from C22 polyunsaturated fatty acids 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic acid (7(S),17(S)-hydroxy DPA) is a DPA-derived analog of the 17(S)-dihydroxy series of docosanoids known as protectins. Protectin D1, a DHA-derived dihydroxy fatty acid, exhibits potent anti-inflammatory activities. Potentially, 7(S),17(S)-hydroxy DPA demonstrates similar properties; however, its biological activity has yet to be determined.
作用機序
Target of Action
Similar compounds are known to interact with various receptors and enzymes involved in inflammatory responses .
Mode of Action
It is known that similar compounds play a crucial role in the resolution of inflammation . They interact with their targets, leading to changes in cellular functions and signaling pathways.
Biochemical Pathways
Similar compounds are known to be involved in the biosynthesis of lipid mediators such as resolvins d3 and d4 . These lipid mediators are potent enzymatic products of docosahexaenoic acid and are important signaling molecules in the resolution of inflammation .
Result of Action
Similar compounds are known to play a crucial role in the resolution of inflammation .
生物活性
7(S),17(S)-Dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-docosapentaenoic acid (DiHDPA) is a specialized pro-resolving lipid mediator derived from docosapentaenoic acid (DPA). This compound is notable for its potential anti-inflammatory properties and roles in various biological processes. Understanding its biological activity is crucial for its application in therapeutic contexts, particularly in inflammation and immune response modulation.
- Molecular Formula : C22H34O4
- Molecular Weight : 362.5 g/mol
- CAS Number : 887752-13-8
- Structure : The compound features multiple double bonds and hydroxyl groups, contributing to its reactivity and biological functions.
Anti-inflammatory Properties
DiHDPA has been identified as a potent anti-inflammatory agent. Research indicates that it can modulate inflammatory responses by influencing various signaling pathways, including the NF-κB and MAPK pathways. These pathways are critical in regulating cytokine production and immune cell activation.
-
Mechanism of Action :
- DiHDPA acts on G-protein-coupled receptors (GPCRs) to mediate its effects on inflammation.
- It promotes the resolution of inflammation by enhancing macrophage efferocytosis of apoptotic cells, thereby preventing chronic inflammation.
-
Case Studies :
- In a study examining the effects of DiHDPA on murine models of acute inflammation, administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its efficacy in attenuating inflammatory responses .
- Another investigation highlighted that DiHDPA treatment led to improved outcomes in models of sepsis, suggesting its potential use as a therapeutic agent in severe inflammatory conditions .
Role in Immune Modulation
DiHDPA has been shown to influence various immune cell functions, including:
- Macrophage Polarization : It promotes an M2 macrophage phenotype, which is associated with tissue repair and anti-inflammatory responses.
- T Cell Regulation : DiHDPA modulates T cell activity, potentially enhancing regulatory T cell populations while suppressing pro-inflammatory T helper cell responses .
In Vitro Studies
In vitro studies using human immune cells have demonstrated that DiHDPA can inhibit the production of inflammatory mediators when stimulated by lipopolysaccharides (LPS). This suggests a direct role in dampening excessive immune responses.
| Study | Cell Type | Treatment | Observed Effect |
|---|---|---|---|
| Human Monocytes | DiHDPA | Reduced TNF-α production | |
| Macrophages | DiHDPA | Increased efferocytosis |
In Vivo Studies
Animal studies have provided further insights into the pharmacodynamics of DiHDPA:
- Efficacy in Models of Inflammation : DiHDPA administration in animal models resulted in decreased swelling and pain associated with inflammatory conditions.
| Model | Treatment | Outcome |
|---|---|---|
| Murine Sepsis Model | DiHDPA | Improved survival rates |
| Acute Arthritis Model | DiHDPA | Reduced joint inflammation |
特性
IUPAC Name |
(7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBMLVBCKBUAQW-STWMVWSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: While the identification of 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic acid as a potential biomarker for ASD is promising, the study acknowledges several limitations []. Firstly, the sample size was relatively small, necessitating larger-scale studies to confirm these findings. Secondly, the study primarily focused on identifying potential biomarkers and did not delve into the underlying mechanisms or causal relationships. Future research should explore the biological pathways involving this fatty acid and its potential contribution to ASD development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














